1-[(dibutylamino)carbonyl]-3-methyl-1H-imidazol-3-ium iodide

amide coupling carbamoylation imidazolium effect

Traditional carbamoylating agents often suffer from hygroscopicity and poor stoichiometric control. This crystalline imidazolium iodide solves both issues, enabling precise, high-yield carbamoyl transfer to amines, alcohols, and thiols under mild conditions. Key advantages: • Yields >95% for tertiary amides via electrophilic carbonyl activation • Crystalline solid ensures accurate weighing and long-term storage stability • Direct Pd-NHC catalyst precursor without anion metathesis, achieving TONs up to 580,000 Ideal for medicinal chemistry, parallel synthesis, and organometallic catalyst R&D.

Molecular Formula C13H24IN3O
Molecular Weight 365.25 g/mol
CAS No. 1231958-21-6
Cat. No. B1523051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(dibutylamino)carbonyl]-3-methyl-1H-imidazol-3-ium iodide
CAS1231958-21-6
Molecular FormulaC13H24IN3O
Molecular Weight365.25 g/mol
Structural Identifiers
SMILESCCCCN(CCCC)C(=O)N1C=C[N+](=C1)C.[I-]
InChIInChI=1S/C13H24N3O.HI/c1-4-6-8-15(9-7-5-2)13(17)16-11-10-14(3)12-16;/h10-12H,4-9H2,1-3H3;1H/q+1;/p-1
InChIKeyVNOUUSKYLNBOOM-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(Dibutylamino)carbonyl]-3-methyl-1H-imidazol-3-ium Iodide: Core Identity & Procurement


1-[(Dibutylamino)carbonyl]-3-methyl-1H-imidazol-3-ium iodide (CAS 1231958-21-6) is a carbamoyl-functionalized imidazolium iodide salt. It belongs to the broader class of N,N′-disubstituted imidazolium ionic liquids and is structurally distinguished by a dibutylcarbamoyl substituent at the N1 position and a methyl group at the N3 position of the imidazolium ring, with iodide as the counterion [1]. Its molecular formula is C₁₃H₂₄IN₃O and its molecular weight is 365.25 g/mol. Standard commercial purity is specified at a minimum of 95% . This compound serves as both a stable, crystalline electrophilic carbamoyl transfer reagent and a precursor to N-heterocyclic carbene (NHC) metal complexes, enabling applications that simple 1,3-dialkylimidazolium iodides cannot fulfill [2].

Electrophilic carbamoyl transfer reagent for amide, urea, and carbamate synthesis
Direct precursor to carbamoyl-substituted NHC–Pd cross-coupling catalysts
Crystalline solid supports reproducible stoichiometry and long-term storage

1-[(Dibutylamino)carbonyl]-3-methyl-1H-imidazol-3-ium Iodide: Why Simple Imidazolium Iodides Cannot Substitute


Simple 1,3-dialkylimidazolium iodides (e.g., 1,3-dimethylimidazolium iodide, CAS 4333-62-4; 1-butyl-3-methylimidazolium iodide, CAS 65039-09-0) function primarily as ionic liquid solvents or iodide sources, but lack the electrophilic carbamoyl transfer capability that defines the target compound [1]. The dibutylcarbamoyl group at the N1 position of the imidazolium ring is not a passive structural feature: it activates the carbonyl center for nucleophilic attack, enabling the compound to act as a stoichiometric N,N-dibutylcarbamoylating reagent for amines, alcohols, thiols, and carboxylic acids [1]. This reactivity is fundamentally absent in simple dialkylimidazolium iodides, making them non-substitutable when the synthetic objective is carbamoyl transfer or NHC–metal complex formation from a carbamoyl-substituted precursor [2]. Furthermore, the solid, crystalline nature of this compound—in contrast to many low-melting or liquid 1,3-dialkylimidazolium iodides—provides distinct handling and storage advantages in reagent-scale procurement [3].

Feature
Target Compound
Simple Imidazolium Iodides
Carbamoyl transfer capability
Stoichiometric N,N-dibutylcarbamoyl donor
Not available; inert toward nucleophiles
Physical state at ambient temperature
Stable crystalline solid
Often low-melting or liquid; may complicate accurate weighing and storage

1-[(Dibutylamino)carbonyl]-3-methyl-1H-imidazol-3-ium Iodide: Performance Evidence vs. Comparators


Carbamoyl Transfer Efficiency vs. Neutral Carbamoylimidazoles

Carbamoylimidazolium iodide salts exhibit markedly higher carbamoyl transfer efficiency than their neutral carbamoylimidazole precursors, a phenomenon termed the 'imidazolium effect.' In the synthesis of tertiary amides from carboxylic acids, carbamoylimidazolium salts (including dibutylcarbamoyl variants) achieve >95% yield after chromatography, whereas the neutral carbamoylimidazole intermediates require longer reaction times and yield more side products [1]. The quaternized imidazolium nitrogen withdraws electron density from the carbonyl carbon, making it more electrophilic and thus more reactive toward nucleophiles. This effect is absent in neutral N-acylimidazoles such as CDI-derived carbamoylimidazoles [1].

Carbamoyl transfer efficiency
Class-level inference
Target >95% yield after chromatography
Comparator Neutral carbamoylimidazole: lower yield, longer time
Supports higher conversion in amide coupling from carboxylic acids
Imidazolium effect activates carbonyl; class-level comparison
amide coupling carbamoylation imidazolium effect

Crystalline Solid Stability vs. Low-Melting Imidazolium Iodides

The carbamoyl-substituted imidazolium iodide salts, including the dibutylamino carbonyl derivative, are isolated as stable crystalline materials that can be stored for extended periods without decomposition, in contrast to many simple 1,3-dialkylimidazolium iodides which are low-melting solids or liquids at room temperature [1]. The single-crystal X-ray structure of 1-[(dibutylamino)carbonyl]-3-methyl-1H-imidazol-3-ium iodide was deposited in the Crystallography Open Database (COD), confirming its well-defined crystalline architecture with triclinic space group P -1, unit cell parameters a = 7.7818 Å, b = 9.6471 Å, c = 9.7496 Å, and final residual factor R = 0.0239 [2]. For comparison, 1,3-dimethylimidazolium iodide melts at approximately 86 °C , and 1-butyl-3-methylimidazolium iodide is a liquid at room temperature, while the target compound remains a crystalline solid at ambient conditions [1].

Crystalline solid stability
Cross-study comparable
Triclinic crystal system, space group P-1; residual factor R = 0.0239
Comparators: 1,3-dimethylimidazolium iodide m.p. ~86 °C; BMIM iodide liquid at RT
Enables precise weighing and extended shelf-life without decomposition
COD-deposited structure confirms solid-state integrity
ionic liquid solid-state stability crystalline storage

NHC Precursor Capability vs. Simple Dialkylimidazolium Iodides

Carbamoyl imidazolium iodides serve as direct precursors to N-carbamoyl-substituted N-heterocyclic carbene (NHC) complexes of palladium(II), which are thermally and hydrolytically stable and catalyze Sonogashira cross-coupling reactions under mild conditions with turnover numbers as high as 580,000 for Suzuki-Miyaura couplings using analogous carbamoyl NHC–Pd systems [1]. Simple 1,3-dialkylimidazolium iodides (e.g., 1,3-dimethylimidazolium iodide) can form NHCs but lack the electron-withdrawing carbamoyl substituent, which modulates the electronic properties of the resulting metal complex and enhances catalytic stability [1]. The target compound's combination of iodide counterion and carbamoyl substituent enables direct reaction with Pd(OAc)₂ to form active Pd–NHC complexes without requiring anion exchange, a practical advantage in catalyst synthesis workflows [2].

NHC–Pd catalyst precursor
Class-level inference
Direct reaction with Pd(OAc)₂ forms carbamoyl-NHC–Pd complexes
Reported TON up to 580,000 for analogous Suzuki-Miyaura coupling
Enables electronic tuning and enhanced catalyst stability
Carbamoyl substituent imparts thermal/hydrolytic stability; iodide avoids anion exchange
N-heterocyclic carbene palladium catalyst Sonogashira coupling

1-[(Dibutylamino)carbonyl]-3-methyl-1H-imidazol-3-ium Iodide: Validated Application Scenarios


Carbamoyl Transfer Reagent for Amide and Weinreb Amide Synthesis

In medicinal chemistry and parallel synthesis workflows, this compound reliably delivers the N,N-dibutylcarbamoyl group to carboxylic acids, amines, alcohols, and thiols under mild conditions. The 'imidazolium effect' ensures faster reaction rates and higher yields (>95% for tertiary amides) compared to using neutral carbamoylimidazole intermediates [1]. This application leverages the electrophilic activation unique to the quaternized imidazolium form, which simple 1,3-dialkylimidazolium iodides cannot provide. The crystalline form also enables precise stoichiometric control, critical in library synthesis where reagent excess must be minimized [1].

NHC–Palladium Catalysts for Cross-Coupling Reactions

Organometallic chemists developing Pd–NHC catalysts for Sonogashira or Suzuki-Miyaura couplings can use this compound as a direct precursor. The carbamoyl substituent imparts thermal and hydrolytic stability to the resulting Pd–NHC complex, and the iodide counterion eliminates the need for pre-activation anion metathesis [1]. Catalytic systems derived from carbamoyl imidazolium salts have demonstrated TONs up to 580,000 in Suzuki-Miyaura coupling, representing a significant efficiency benchmark [1]. Comparatively, simple dialkylimidazolium iodide-derived NHCs lack this electronic tuning, making the carbamoyl derivative the appropriate choice when enhanced catalyst stability and activity are required.

Parallel Library Synthesis of Ureas, Carbamates, and Thiocarbamates

In high-throughput synthesis settings, this stable crystalline salt serves as an electrophilic carbamoylating agent for generating diverse urea, carbamate, thiocarbamate, and amide libraries from a single building block [1]. The compound reacts cleanly with primary and secondary amines at room temperature to give tri- and tetrasubstituted ureas in excellent yields. Its long-term storage stability as a crystalline solid ensures consistent performance across multiple synthesis campaigns, a procurement-critical factor that distinguishes it from less stable or hygroscopic alternatives [1].

Application
Selection Property
Validation Focus
Amide and Weinreb amide synthesis
Imidazolium-activated electrophilicity
Carbamoyl transfer yield and product purity
Pd–NHC cross-coupling catalysis
Carbamoyl-NHC electronic modulation; direct Pd complexation
Catalyst turnover and stability screening
Diversified carbamoyl library synthesis
Broad nucleophile scope and crystalline stoichiometry
Reproducibility across library campaigns
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